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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote

Role: Pharmacophore & Heterocyclic Precursor | Target Class: VGSCs / GABAergic

Modulators[1]

Executive Summary: The "Janus" Scaffold
In modern medicinal chemistry, 3-(2-Aminophenoxy)propanamide represents a "Janus"

scaffold—a molecule with two distinct faces of utility.

Linear Pharmacophore: In its open-chain form, it mimics the structural motifs of Class I

antiarrhythmics and anticonvulsants (e.g., mexiletine, safinamide analogs), functioning as a

voltage-gated sodium channel (VGSC) blocker.

Cyclization Precursor: It serves as the immediate, atom-economic precursor to 3,4-dihydro-

2H-1,4-benzoxazin-3-one, a privileged heterocyclic core found in anxiolytics, antipsychotics,

and antithrombotic agents.

This guide details the synthesis, structure-activity relationships (SAR), and pharmacological

mechanisms of this scaffold, designed for researchers optimizing lead compounds for CNS

indications.
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Chemical Architecture & SAR Analysis
The molecule consists of three distinct domains, each modifiable to tune physicochemical

properties (LogP, tPSA) and target affinity.[1]

Structural Domains
Domain Functionality SAR Implications

Domain A: Aniline Head
Primary amine (

) at the ortho position.[1]

Critical for Cyclization: Acts as

the nucleophile for ring

closure.Binding: In the linear

form, serves as a H-bond

donor to channel residues

(e.g., Tyr/Phe in Nav1.7).[1]

Domain B: Phenoxy Linker
Ether linkage (

).[1]

Flexibility: Provides rotational

freedom, allowing the molecule

to adopt the "U-shape"

required for channel pore

occlusion.Metabolic Liability:

The O-dealkylation site

(CYP450 target).[1]

Domain C: Propanamide Tail
Terminal amide (

).[1]

Polarity: Modulates solubility

and BBB

permeability.Bioisostere: Can

be substituted with hydroxamic

acid (HDAC inhibition) or

hydrazides.

The Cyclization Equilibrium
The most defining chemical characteristic of this scaffold is its propensity to cyclize.[1] Under

acidic conditions or thermal stress, the ortho-aniline nitrogen attacks the amide carbonyl,

releasing ammonia (or amine) to form the 1,4-benzoxazin-3-one core.

Researcher Note: When designing linear analogs as sodium channel blockers, steric bulk

must be added to the amide nitrogen (N-alkylation) to prevent spontaneous cyclization and
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inactivation of the linear pharmacophore.[1]

Experimental Protocols
Synthesis: Regioselective O-Alkylation (The "Green"
Route)
Objective: Synthesize 3-(2-aminophenoxy)propanamide from 2-aminophenol while avoiding

N-alkylation.

Rationale: 2-Aminophenol contains two nucleophiles: the phenoxide oxygen and the aniline

nitrogen.[1] Under basic conditions (Hard/Soft Acid-Base theory), the phenoxide is the harder

nucleophile and prefers the hard electrophilic center, but in Michael additions (soft electrophile),

competition occurs. We utilize a base-mediated thermodynamic control to favor O-alkylation.

Reagents:

2-Aminophenol (1.0 eq)[1]

Acrylamide (1.2 eq)[1]

Base: Triton B (Benzyltrimethylammonium hydroxide) or

[1]

Solvent: 1,4-Dioxane or Ethanol (anhydrous)

Protocol:

Activation: Dissolve 2-aminophenol in 1,4-dioxane under

atmosphere. Add Triton B (catalytic amount, 10 mol%) and stir at room temperature for 15
minutes to generate the phenoxide anion.

Addition: Dropwise add a solution of acrylamide in 1,4-dioxane over 30 minutes.

Critical Step: Maintain temperature

to prevent polymerization of acrylamide.[1]
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Reflux: Heat the mixture to reflux (

) for 6–8 hours.

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the

starting phenol.

Workup: Cool to room temperature. Pour reaction mixture into ice-cold water. The product

often precipitates as a white/off-white solid.

Purification: Recrystallize from Ethanol/Water.

Validation:

should show the ether triplets at

ppm and

ppm, and the aromatic ortho-substituted pattern.

Cyclization to 1,4-Benzoxazin-3-one
Objective: Convert the linear scaffold to the heterocyclic core.[1]

Protocol:

Dissolve 3-(2-aminophenoxy)propanamide in dilute

(

).

Reflux for 2 hours. The acid catalyzes the intramolecular nucleophilic attack of the amine

onto the amide carbonyl.

Cool and neutralize with

. The cyclic lactam will precipitate.

Mechanism of Action (MoA)
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Linear Form: Voltage-Gated Sodium Channel (VGSC)
Blockade
The linear derivatives function similarly to Lacosamide or Mexiletine.[1]

Target: Nav1.1, Nav1.2, and Nav1.7 channels.[1]

Mechanism: They bind to the slow inactivation state of the sodium channel. The aromatic

"head" interacts with the local anesthetic binding site (Site 2) in the pore, while the amide

"tail" interacts with the extracellular vestibule or voltage-sensing domain, stabilizing the

channel in a non-conducting conformation.

Therapeutic Outcome: Reduction of repetitive neuronal firing (Anticonvulsant, Analgesic).

Cyclic Form: GABA/Glutamate Modulation
Once cyclized to the benzoxazinone:

Target: The lactam core mimics the pyrrolidone ring of Levetiracetam or the hydantoin ring of

Phenytoin.[1]

Mechanism: Benzoxazinones often act as negative allosteric modulators of AMPA receptors

or modulators of the SV2A protein, reducing neurotransmitter release.[1]

Visualization of Pathways
Diagram 1: Synthesis & Cyclization Logic
This diagram illustrates the bifurcation between maintaining the linear anticonvulsant scaffold

and accessing the heterocyclic core.[1]
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(Nucleophile)
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Click to download full resolution via product page

Caption: Synthetic pathway illustrating the regioselective O-alkylation to the linear

pharmacophore and subsequent cyclization to the benzoxazine core.

Diagram 2: Pharmacophore Interactions (Nav1.7)
This diagram models the hypothetical interaction of the linear derivative within the sodium

channel pore.[1]
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Caption: Pharmacophore mapping of the linear scaffold within the voltage-gated sodium

channel binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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